5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Description
“5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is a heterocyclic compound of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class . It has a molecular formula of C6H6N4O .
Synthesis Analysis
The synthesis of this compound involves a new method that was described in a study . The method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide . Another study describes two efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines .Molecular Structure Analysis
The structure of this compound was proven using NMR spectroscopy and HPLC-MS spectrometry . The NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for viewing the structure .Chemical Reactions Analysis
The compound has been used in reactions with metallic (II) salts to produce novel multidimensional complexes . It has also been used in the synthesis of antiviral drugs .Mechanism of Action
While the exact mechanism of action of this compound is not specified in the retrieved papers, one study suggests that compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class might have inhibitory effects. This mechanism consists of the chemisorption of inhibitor molecules on the metal surface accompanied by the formation of self-organising protective layers .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the reaction of 5-methyl-2-mercapto-1H-benzimidazole with ethyl chloroformate to form 5-methyl-2-(ethoxycarbonylsulfanyl)-1H-benzimidazole. This intermediate is then reacted with hydrazine hydrate to form 5-methyl-2-hydrazinyl-1H-benzimidazole, which is further reacted with ethyl acetoacetate to form the final product.", "Starting Materials": [ "5-methyl-2-mercapto-1H-benzimidazole", "ethyl chloroformate", "hydrazine hydrate", "ethyl acetoacetate" ], "Reaction": [ "Step 1: 5-methyl-2-mercapto-1H-benzimidazole is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 5-methyl-2-(ethoxycarbonylsulfanyl)-1H-benzimidazole.", "Step 2: 5-methyl-2-(ethoxycarbonylsulfanyl)-1H-benzimidazole is reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 5-methyl-2-hydrazinyl-1H-benzimidazole.", "Step 3: 5-methyl-2-hydrazinyl-1H-benzimidazole is reacted with ethyl acetoacetate in the presence of a base such as potassium carbonate to form 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one." ] } | |
CAS No. |
41122-81-0 |
Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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